N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamide
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Overview
Description
WAY-300319 is a chemical compound with the molecular formula C19H23N3SThis compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-300319 involves the reaction of piperazine with 2-methylphenyl isothiocyanate and 4-methylphenyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of WAY-300319 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
WAY-300319 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-300319 can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
WAY-300319 is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-300319 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
WAY-300319 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-200070: A selective estrogen receptor modulator.
WAY-600: A selective inhibitor of the mammalian target of rapamycin (mTOR).
WAY-300319 is unique due to its specific chemical structure and the range of reactions it can undergo, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H23N3S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H23N3S/c1-15-7-9-17(10-8-15)21-11-13-22(14-12-21)19(23)20-18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChI Key |
KHYIBZGVCVTATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3C |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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